2,4-Cyclohexadien-1-one, 4-acetyl-(9CI)
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Overview
Description
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of an acetyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) typically involves the acetylation of 2,4-cyclohexadienone. One common method is the Friedel-Crafts acylation reaction, where 2,4-cyclohexadienone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl group or the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexadienone ring can undergo various transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclohexadien-1-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylphenol: Contains a phenol group instead of the cyclohexadienone ring, leading to different chemical properties.
2,5-Cyclohexadien-1-one: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,4-Cyclohexadien-1-one, 4-acetyl-(9CI) is unique due to the presence of both the acetyl group and the cyclohexadienone ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8O2 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-acetylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-4H,5H2,1H3 |
InChI Key |
PWMQXOFRTGZQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(=O)C=C1 |
Origin of Product |
United States |
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